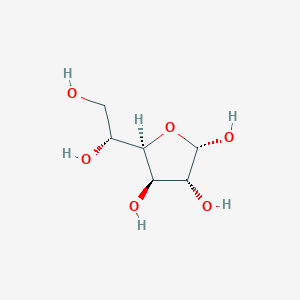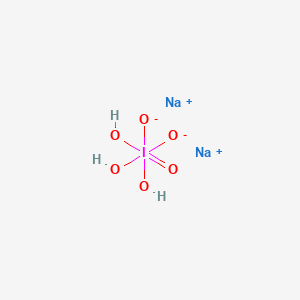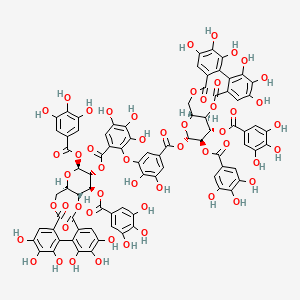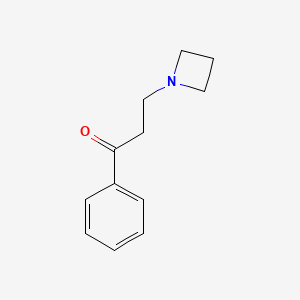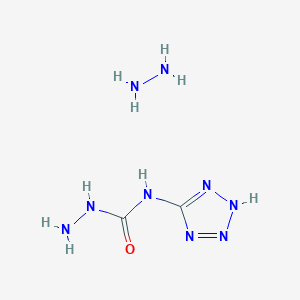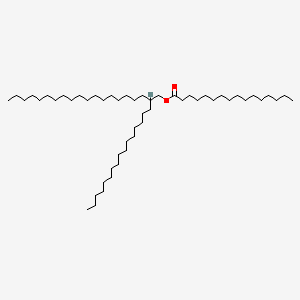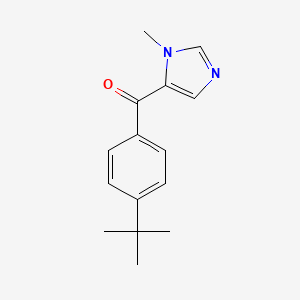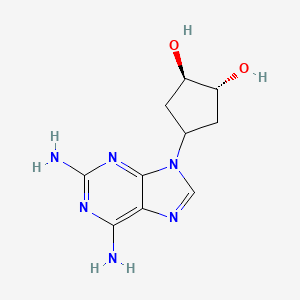
1,2,4-Dithiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Dithiazolidine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4-Dithiazolidine can be synthesized through several methods. One common approach involves the reaction of 1,1-dichloro-2-nitroethylene with phenylthiourea derivatives. The choice of solvent plays a crucial role in determining the type of product formed. For instance, using chloroform as a solvent leads to the formation of 1,4,2-dithiazolidine, while using ethanol results in the formation of 1,3-thiazetidine .
Industrial Production Methods: Industrial production of this compound typically involves the use of bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines. This method allows for the efficient synthesis of dithiasuccinoyl-amines, which can be further processed to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4-Dithiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into thiols and amines.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of N-alkylated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: The Mitsunobu reaction is often employed for N-alkylation, using reagents like triphenylphosphine and diethyl azodicarboxylate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: N-alkylated derivatives.
Applications De Recherche Scientifique
1,2,4-Dithiazolidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,4-dithiazolidine involves the relief of strain in the five-membered heterocycle and the repulsion of unshared electron pairs of adjacent sulfur atoms. This drives various chemical reactions, including nucleophilic substitution and sulfur transfer . The compound’s ability to act as a sulfurizing reagent is particularly notable in the synthesis of phosphorothioate-containing nucleotides .
Comparaison Avec Des Composés Similaires
1,2,4-Dithiazolidine-3,5-dione: This compound is structurally similar but contains an additional carbonyl group, making it useful as a sulfurizing reagent and a protecting group.
3-Ethoxy-1,2,4-dithiazoline-5-one: Another sulfurizing reagent with similar applications in nucleotide synthesis.
Uniqueness: this compound stands out due to its versatility in various chemical reactions and its effectiveness as a sulfurizing reagent. Its ability to form stable intermediates and its compatibility with automated synthesis techniques make it a valuable tool in both research and industrial applications .
Propriétés
Numéro CAS |
6669-23-4 |
|---|---|
Formule moléculaire |
C2H5NS2 |
Poids moléculaire |
107.20 g/mol |
Nom IUPAC |
1,2,4-dithiazolidine |
InChI |
InChI=1S/C2H5NS2/c1-3-2-5-4-1/h3H,1-2H2 |
Clé InChI |
WGKLFJKQSWDWHK-UHFFFAOYSA-N |
SMILES canonique |
C1NCSS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






